molecular formula C16H12BrN3O3 B2954846 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide CAS No. 299165-91-6

2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B2954846
CAS No.: 299165-91-6
M. Wt: 374.194
InChI Key: OAEMKQYRQDMHPW-UHFFFAOYSA-N
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Description

Product Overview: 2-(4-Bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide ( 299165-91-6) is a high-purity chemical compound with the molecular formula C₁₆H₁₂BrN₃O₃ and a molecular weight of 374.19 g/mol . This product is supplied for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Research Value and Potential Applications: This compound features a 2-oxoindolin-3-ylidene acetohydrazide core, a privileged scaffold in medicinal chemistry. Recent scientific literature highlights that structural analogues based on the 2-oxoindolin-3-ylidene framework are of significant interest in oncology research, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a critical target in anti-angiogenic cancer therapy, and inhibitors like the well-known drug Sunitinib are designed to disrupt the blood supply to tumors . Compounds sharing this core structure are frequently investigated for their antiproliferative activity against a broad panel of cancer cell lines and their ability to induce apoptosis and cell cycle arrest . Chemical Features: The molecular design integrates an indolin-2-one moiety, which can act as a planar heteroaromatic system, linked to a phenoxy substituent. This architecture is consistent with pharmacophoric features sought in the design of targeted kinase inhibitors . The broad-spectrum biological potential of indole derivatives, including antiviral and anti-inflammatory activities, further underscores the research utility of this chemical class . Quality and Availability: This product is available for immediate purchase from certified suppliers, ensuring a reliable source for your ongoing discovery research . Researchers are responsible for determining the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHDWHUSJJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common acetohydrazide backbone with several derivatives, differing primarily in substituents:

Compound Name Key Substituents Biological Activity/Properties Reference
2-(4-Bromophenoxy)-N'-[(3E)-2-oxoindol-3-ylidene]acetohydrazide 4-Bromophenoxy, indolylidene Coordination polymer formation with Ni(II)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15) Benzothiazole-thio, 4-bromophenoxy 75% protection in 6 Hz psychomotor seizure test (100 mg/kg)
N′-[(E)-(4-Bromophenyl)methylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide Benzothiazole-thio, 4-bromophenyl Structural similarity suggests potential anticonvulsant activity
(E)-2-{3-[1-(4-Bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}-N'-(4-methoxybenzylidene)acetohydrazide 4-Bromophenyl, thioxoimidazolidinone NMR/IR data reported (δ 11.63 ppm for NH; IR C=O at 1675 cm⁻¹)

Key Observations :

  • Indolylidene and benzothiazole moieties contribute to π-π stacking and hydrogen bonding, critical for receptor binding in anticonvulsant activity .
Anticonvulsant Activity:
  • BT 15 (): Exhibited 75% protection in mice at 100 mg/kg, outperforming non-brominated analogs. The 4-bromophenoxy group likely enhances potency through hydrophobic interactions .
Coordination Chemistry:
  • The target compound forms a polymeric Ni(II) complex with a distorted octahedral geometry, stabilized by bridging chloride and isopropanol ligands. This contrasts with simpler hydrazide-metal complexes, which often exhibit monomeric structures .
Spectroscopic Data:
Compound Feature Target Compound Analog ()
NH Signal (¹H NMR) Not reported δ 11.63 ppm
C=O Stretch (IR) Not reported 1675–1723 cm⁻¹
Mass Spec (m/z) [M+H]⁺ 377.34 (79Br) [M]⁺ 501 (79Br)

Note: The absence of a methoxy group in the target compound may reduce electronic effects compared to ’s derivative, impacting solubility and reactivity.

Thermal and Stability Profiles

  • The Ni(II) coordination polymer of the target compound shows thermal stability up to 160°C, with decomposition occurring in three stages (TGA data) . This stability surpasses that of non-polymeric hydrazide-metal complexes, which often degrade below 100°C.

Biological Activity

The compound 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H15BrN4O2C_{24}H_{15}BrN_{4}O_{2}, with a molecular weight of approximately 459.30 g/mol. The structure features a bromophenoxy group linked to an indole derivative via an acetohydrazide moiety, which is critical for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, influencing cellular responses such as inflammation and immune reactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, compounds similar in structure have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Research has also highlighted the cytotoxic effects of related compounds on cancer cell lines. For example, a structurally analogous compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating potential as an anticancer agent . The presence of the bromophenyl group appears to enhance cytotoxicity through increased lipophilicity and interaction with cellular membranes.

Case Studies

  • Study on Anticancer Properties : A study focused on the effects of similar hydrazide derivatives on human cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The study reported a significant decrease in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of related compounds against biofilm-forming bacteria. Results indicated that these compounds effectively inhibited biofilm formation by Staphylococcus epidermidis, suggesting their potential use in treating infections associated with medical devices .

Data Summary

Activity Type Tested Compound MIC (µg/mL) IC50 (µM) Target Pathogen/Cell Line
Antimicrobial2-(4-bromophenoxy)...0.22 - 0.25-Staphylococcus aureus, E. coli
CytotoxicityRelated Hydrazide-<10Various cancer cell lines

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